(2,5-Dioxocyclopentyl) 3-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
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Overview
Description
(2,5-Dioxocyclopentyl) 3-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate is a complex organic compound that features a cyclopentane ring with two ketone groups, a propanoate ester, and a long chain of ethoxy groups terminating in a tetrazine-substituted phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dioxocyclopentyl) 3-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate likely involves multiple steps, including:
Formation of the Cyclopentane Ring: The cyclopentane ring with two ketone groups can be synthesized through a Diels-Alder reaction followed by oxidation.
Attachment of the Propanoate Ester: The propanoate ester can be introduced via esterification of the cyclopentane derivative with a suitable propanoic acid derivative.
Construction of the Ethoxy Chain: The ethoxy chain can be built through successive Williamson ether synthesis reactions, starting from the phenoxy group and extending the chain step-by-step.
Introduction of the Tetrazine Group: The tetrazine group can be introduced through a nucleophilic aromatic substitution reaction on the phenoxy group.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of automated flow reactors for precise control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the cyclopentane ring or the ethoxy chain.
Reduction: Reduction reactions could target the ketone groups on the cyclopentane ring.
Substitution: The phenoxy group and the tetrazine ring may participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like sodium hydride or alkyl halides may be employed for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can serve as a building block for the synthesis of more complex molecules.
Catalysis: Its unique structure may allow it to act as a catalyst or catalyst precursor in various chemical reactions.
Biology
Drug Development: The compound’s structure suggests potential as a pharmacophore in drug development, particularly for targeting specific enzymes or receptors.
Medicine
Therapeutic Agents: It may be investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.
Industry
Materials Science: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which (2,5-Dioxocyclopentyl) 3-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate exerts its effects would depend on its specific application. In drug development, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The ethoxy chain and tetrazine group could play roles in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(2,5-Dioxocyclopentyl) 3-[2-[2-[2-[2-[4-(1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate: Similar structure but lacks the methyl group on the tetrazine ring.
(2,5-Dioxocyclopentyl) 3-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]butanoate: Similar structure but with a butanoate ester instead of a propanoate ester.
Uniqueness
The presence of the methyl group on the tetrazine ring and the specific length of the ethoxy chain make (2,5-Dioxocyclopentyl) 3-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate unique. These structural features may confer distinct chemical and biological properties, such as enhanced stability or specific binding interactions.
Properties
Molecular Formula |
C25H32N4O9 |
---|---|
Molecular Weight |
532.5 g/mol |
IUPAC Name |
(2,5-dioxocyclopentyl) 3-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C25H32N4O9/c1-18-26-28-25(29-27-18)19-2-4-20(5-3-19)37-17-16-36-15-14-35-13-12-34-11-10-33-9-8-23(32)38-24-21(30)6-7-22(24)31/h2-5,24H,6-17H2,1H3 |
InChI Key |
BXCFIXAPSXJGQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCOCCC(=O)OC3C(=O)CCC3=O |
Origin of Product |
United States |
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